molecular formula C7H12O B14559565 Hepta-2,6-dien-1-ol CAS No. 62019-06-1

Hepta-2,6-dien-1-ol

Cat. No.: B14559565
CAS No.: 62019-06-1
M. Wt: 112.17 g/mol
InChI Key: HWUMVJBWKZMIKH-UHFFFAOYSA-N
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Description

Hepta-2,6-dien-1-ol is an organic compound with the molecular formula C7H12O It is a type of heptadienol, characterized by the presence of two double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Hepta-2,6-dien-1-ol can be synthesized through several methods. One common approach involves the hydroalkoxylation of allenes. For instance, the rhodium-catalyzed enantioselective intramolecular hydroalkoxylation of allenes has been reported as an effective method . This method involves the use of a rhodium/(R,R)-Me-ferrocelane catalyst to achieve high yields and enantioselectivities.

Another method involves the use of propargyl alcohol and paraformaldehyde in the presence of copper iodide and diisopropylamine . This reaction is carried out under reflux conditions and involves multiple steps, including the use of reducing agents such as lithium aluminum hydride or methyl lithium.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Hepta-2,6-dien-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.

    Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used for substitution reactions.

Major Products Formed

    Oxidation: Hepta-2,6-dien-1-one (aldehyde) or hepta-2,6-dien-1-one (ketone).

    Reduction: Heptanol (saturated alcohol).

    Substitution: Halogenated heptadienes.

Mechanism of Action

The mechanism of action of hepta-2,6-dien-1-ol depends on the specific reactions it undergoes. For example, in hydroalkoxylation reactions, the compound acts as a substrate for the rhodium-catalyzed cyclization, leading to the formation of chiral cyclic ethers . The molecular targets and pathways involved in these reactions include the activation of double bonds and the formation of carbon-oxygen bonds.

Comparison with Similar Compounds

Hepta-2,6-dien-1-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of double bonds and the hydroxyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

62019-06-1

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

hepta-2,6-dien-1-ol

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2,5-6,8H,1,3-4,7H2

InChI Key

HWUMVJBWKZMIKH-UHFFFAOYSA-N

Canonical SMILES

C=CCCC=CCO

Origin of Product

United States

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